Antiviral agent 18
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Overview
Description
Antiviral agent 18 is a synthetic compound designed to inhibit the replication of viruses. It has shown broad-spectrum antiviral activity against various viral pathogens, making it a promising candidate for therapeutic applications. The compound’s unique structure allows it to interfere with viral replication processes, thereby reducing the viral load in infected individuals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 18 involves multiple steps, starting from simple organic molecules. The process typically includes:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s antiviral activity. This is achieved through selective halogenation, alkylation, and acylation reactions.
Purification: The final product is purified using column chromatography and recrystallization techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, involving:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation and functional group modification reactions.
Continuous Flow Systems: Continuous flow systems are employed to streamline the synthesis and reduce production time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Antiviral agent 18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more active derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s antiviral activity.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups that enhance antiviral properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially enhanced antiviral activity.
Scientific Research Applications
Antiviral agent 18 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying antiviral mechanisms and developing new antiviral agents.
Biology: The compound is employed in cell culture studies to investigate its effects on viral replication and host cell interactions.
Medicine: this compound is being explored as a potential therapeutic agent for treating viral infections, including influenza, herpes, and coronaviruses.
Industry: The compound is used in the development of antiviral coatings and materials for medical devices and personal protective equipment.
Mechanism of Action
Antiviral agent 18 exerts its effects by targeting specific viral proteins and enzymes essential for viral replication. The compound binds to these molecular targets, inhibiting their activity and preventing the virus from replicating. Key pathways involved include:
Inhibition of Viral Polymerase: The compound interferes with the viral polymerase enzyme, blocking the synthesis of viral RNA or DNA.
Disruption of Viral Assembly: this compound disrupts the assembly of viral particles, preventing the formation of infectious virions.
Modulation of Host Immune Response: The compound may also enhance the host’s immune response, aiding in the clearance of the virus.
Comparison with Similar Compounds
- Remdesivir
- Favipiravir
- Molnupiravir
- Ribavirin
- Baloxavir marboxil
Properties
Molecular Formula |
C11H13ClN4O4 |
---|---|
Molecular Weight |
300.70 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(4-amino-5-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13ClN4O4/c12-4-1-5(16-7(4)11(13)14-3-15-16)10-9(19)8(18)6(2-17)20-10/h1,3,6,8-10,17-19H,2H2,(H2,13,14,15)/t6-,8-,9-,10+/m1/s1 |
InChI Key |
SCNMZKANWHQNEA-QQRDMOCMSA-N |
Isomeric SMILES |
C1=C(N2C(=C1Cl)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C(N2C(=C1Cl)C(=NC=N2)N)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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